1H-Inden-1-one, 2,3-dihydro-2-[(4-methoxyphenyl)methyl]-3-methyl-
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Overview
Description
1H-Inden-1-one, 2,3-dihydro-2-[(4-methoxyphenyl)methyl]-3-methyl- is a chemical compound with a complex structure that includes an indanone core
Preparation Methods
The synthesis of 1H-Inden-1-one, 2,3-dihydro-2-[(4-methoxyphenyl)methyl]-3-methyl- typically involves multiple steps. One common method includes the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate is then hydrogenated over palladium on carbon (Pd/C) to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1H-Inden-1-one, 2,3-dihydro-2-[(4-methoxyphenyl)methyl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-2-[(4-methoxyphenyl)methyl]-3-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1H-Inden-1-one, 2,3-dihydro-2-[(4-methoxyphenyl)methyl]-3-methyl- can be compared to other similar compounds such as:
1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-[(1-phenylmethyl)-4-piperidinyl]methyl-: This compound has additional methoxy and piperidinyl groups, which may alter its chemical properties and applications.
(2E)-2-(3,4-Dimethoxybenzylidene)-1-indanone:
Properties
CAS No. |
61696-84-2 |
---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-3-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C18H18O2/c1-12-15-5-3-4-6-16(15)18(19)17(12)11-13-7-9-14(20-2)10-8-13/h3-10,12,17H,11H2,1-2H3 |
InChI Key |
SWQBNFOQHQOWGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)C2=CC=CC=C12)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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